molecular formula C15H26O2Si B12571401 (Benzyloxy)(di-tert-butyl)silanol CAS No. 600168-13-6

(Benzyloxy)(di-tert-butyl)silanol

Cat. No.: B12571401
CAS No.: 600168-13-6
M. Wt: 266.45 g/mol
InChI Key: IIEXDKACMAEWTA-UHFFFAOYSA-N
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Description

(Benzyloxy)(di-tert-butyl)silanol is an organosilicon compound characterized by the presence of a benzyloxy group and two tert-butyl groups attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: (Benzyloxy)(di-tert-butyl)silanol can be synthesized through the dehydrocoupling of benzyl alcohol with di-tert-butylsilane using sodium hydroxide (NaOH) as a catalyst . The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: (Benzyloxy)(di-tert-butyl)silanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form silanols or siloxanes.

    Substitution: It can participate in substitution reactions where the benzyloxy group or tert-butyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Substitution Reagents: Halogenating agents such as chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.

Major Products Formed:

    Oxidation Products: Silanols and siloxanes.

    Substitution Products: Various substituted silanes depending on the reagents used.

Scientific Research Applications

(Benzyloxy)(di-tert-butyl)silanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Benzyloxy)(di-tert-butyl)silanol involves its ability to form stable silyl ethers and siloxanes. The benzyloxy group provides steric hindrance, which can influence the reactivity of the silicon atom. The tert-butyl groups further stabilize the compound, making it resistant to hydrolysis and oxidation under mild conditions.

Comparison with Similar Compounds

Uniqueness: (Benzyloxy)(di-tert-butyl)silanol is unique due to the combination of the benzyloxy group and two tert-butyl groups, which confer distinct chemical properties. This combination enhances its stability and reactivity, making it suitable for specific applications that other similar compounds may not be able to achieve.

Properties

CAS No.

600168-13-6

Molecular Formula

C15H26O2Si

Molecular Weight

266.45 g/mol

IUPAC Name

ditert-butyl-hydroxy-phenylmethoxysilane

InChI

InChI=1S/C15H26O2Si/c1-14(2,3)18(16,15(4,5)6)17-12-13-10-8-7-9-11-13/h7-11,16H,12H2,1-6H3

InChI Key

IIEXDKACMAEWTA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C(C)(C)C)(O)OCC1=CC=CC=C1

Origin of Product

United States

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